molecular formula C16H15N3O2S B12116422 4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide

4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide

Cat. No.: B12116422
M. Wt: 313.4 g/mol
InChI Key: HDNMJXPPKAVOEA-UHFFFAOYSA-N
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Description

4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is notable for its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction of the C=N bond can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield the corresponding amine.

Mechanism of Action

The mechanism of action of 4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide is unique due to its specific combination of an indole moiety and a sulfonamide group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(1-methylindol-3-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C16H15N3O2S/c1-19-11-12(15-4-2-3-5-16(15)19)10-18-13-6-8-14(9-7-13)22(17,20)21/h2-11H,1H3,(H2,17,20,21)

InChI Key

HDNMJXPPKAVOEA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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